molecular formula C19H14ClNO5 B610749 SC-III3 CAS No. 1660110-65-5

SC-III3

Cat. No.: B610749
CAS No.: 1660110-65-5
M. Wt: 371.773
Attention: For research use only. Not for human or veterinary use.
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Description

SC-III3, with the chemical name (E)-3-(4-chlorophenyl)-N-(7-hydroxy-6-methoxy-2-oxo-2H-chromen-3-yl) acrylamide, is a novel synthetic derivative of the natural compound scopoletin. This compound is a promising agent for oncology research, demonstrating potent and selective antitumor activity in preclinical models . Its primary researched mechanism of action involves the induction of oxidative stress within cancer cells. Treatment with this compound leads to significant accumulation of intracellular reactive oxygen species (ROS), which in turn causes double-stranded DNA breaks . This DNA damage activates the Ataxia Telangiectasia-Mutated (ATM) nuclear protein kinase pathway and its downstream effectors, Chk1 and Chk2. The resulting signaling cascade inactivates the Cdc25A-Cdk2/cyclin A pathway, ultimately inducing a pronounced S-phase cell cycle arrest and apoptosis in cancer cells such as hepatocellular carcinoma . A key characteristic of this compound is its selective cytotoxicity. It has been shown to effectively inhibit the viability of human hepatoma HepG2 cells while demonstrating no significant cytotoxicity against normal human liver LO2 cells, both in vitro and in mouse xenograft models . This selective activity, driven by differential ROS accumulation, highlights its value as a candidate for investigating targeted cancer therapeutics. This compound is supplied for Research Use Only. It is strictly not for diagnostic or therapeutic use, nor for human consumption.

Properties

CAS No.

1660110-65-5

Molecular Formula

C19H14ClNO5

Molecular Weight

371.773

IUPAC Name

3-(4-chlorophenyl)-N-(7-hydroxy-6-methoxy-2-oxochromen-3-yl)prop-2-enamide

InChI

InChI=1S/C19H14ClNO5/c1-25-17-9-12-8-14(19(24)26-16(12)10-15(17)22)21-18(23)7-4-11-2-5-13(20)6-3-11/h2-10,22H,1H3,(H,21,23)

SMILES

COC1=C(C=C2C(=C1)C=C(C(=O)O2)NC(=O)C=CC3=CC=C(C=C3)Cl)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

SC-III3

Origin of Product

United States

Comparison with Similar Compounds

Scopoletin

  • Mechanism : Scopoletin, the parent compound, exhibits antioxidant and anti-inflammatory properties but lacks selective anticancer activity .
  • Key Differences : SC-III3’s chlorophenyl-acrylamide substitution enhances its ROS-inducing capacity and DNA damage specificity compared to scopoletin’s modest redox modulation .

Doxorubicin

  • Mechanism : A topoisomerase II inhibitor that causes DNA double-strand breaks and ROS generation.
  • Key Differences: Parameter this compound Doxorubicin Selectivity High (HepG2 vs. LO2) Low (toxic to normal cells) ROS Dependency Primary mechanism Secondary mechanism Cell Cycle Arrest S-phase G2/M-phase Resistance Not reported Common in HCC

Paclitaxel

  • Mechanism : Microtubule stabilizer causing mitotic arrest.
  • Key Differences :
    • This compound avoids tubulin-targeted resistance mechanisms prevalent in HCC .
    • Paclitaxel induces ROS as a collateral effect, whereas this compound relies on ROS as a primary cytotoxic trigger .

Mechanistic Comparison

ROS-Mediated DNA Damage

  • This compound : Generates intracellular ROS selectively in HCC cells, triggering γ-H2AX phosphorylation (DNA damage marker) and ATM activation . Pretreatment with ROS scavenger NAC fully reverses these effects .
  • Similar Compounds :
    • Elesclomol : ROS-inducing agent; lacks S-phase specificity and exhibits systemic toxicity .
    • Piperlongumine : Broad-spectrum ROS inducer; less selective for HCC .

ATM/Chk Pathway Activation

  • This compound : Activates both ATM-Chk1/Chk2 and p53-p21 axes, causing S-phase arrest via Cdc25A degradation and Cdk2 inhibition . ATM inhibitor Ku55933 reverses these effects .
  • Similar Compounds :
    • Camptothecin : Topoisomerase I inhibitor activating ATM/ATR but primarily induces G2/M arrest .
    • Bleomycin : Causes DNA strand breaks but lacks ROS-driven S-phase specificity .

Research Findings and Data Tables

Table 1: Cytotoxicity Profiles

Compound IC50 (HepG2) Selectivity Index (HepG2/LO2) Key Pathway
This compound 0.3–1 μM >10 ROS-ATM-Chk2
Doxorubicin 0.1 μM ~1 Topoisomerase II
Scopoletin >50 μM N/A Antioxidant

Table 2: In Vivo Efficacy (HepG2 Xenograft)

Compound Tumor Weight Reduction (vs. Control) Toxicity (Body Weight Loss)
This compound 60–70% (10 mg/kg) <5%
Doxorubicin 75% (2.5 mg/kg) 15–20%

Advantages and Limitations

  • Advantages :
    • High HCC selectivity due to tumor-specific ROS accumulation .
    • Dual activation of ATM-Chk and p53 pathways enhances S-phase arrest .
  • Limitations: Limited data on long-term resistance or combination therapies. No structural analogues with improved pharmacokinetics reported .

Preparation Methods

Functionalization of the Coumarin Core

Scopoletin’s C-3 position was modified to introduce an amine group, enabling subsequent acrylamide formation. This step typically employs nucleophilic substitution or Mitsunobu reactions, though the exact reagents remain proprietary. The hydroxyl group at C-7 and methoxy group at C-6 were preserved to maintain structural similarity to the parent compound while enhancing reactivity at C-3.

Acrylamide Coupling

The key intermediate, 3-amino-7-hydroxy-6-methoxycoumarin, was reacted with (E)-3-(4-chlorophenyl)acryloyl chloride under Schotten-Baumann conditions. This acylation reaction proceeded in anhydrous dichloromethane with triethylamine as a base, yielding this compound as a pale-yellow solid. The reaction was monitored via thin-layer chromatography (TLC), with purification achieved through silica gel column chromatography using a gradient of ethyl acetate and hexanes.

Structural Characterization

This compound’s structure was confirmed using advanced spectroscopic techniques, ensuring fidelity to the intended design.

Infrared (IR) Spectroscopy

IR analysis revealed characteristic absorption bands:

  • 3285 cm⁻¹ : N–H stretch of the secondary acrylamide.

  • 1702 cm⁻¹ : C=O stretch of the coumarin lactone.

  • 1654 cm⁻¹ : Conjugated C=O stretch from the acrylamide group.

  • 1598 cm⁻¹ : Aromatic C=C vibrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR (400 MHz, DMSO-d6) :

  • δ 10.32 (s, 1H, OH-7),

  • δ 8.45 (d, J = 15.6 Hz, 1H, NH),

  • δ 7.70–7.68 (m, 2H, H-2' and H-6'),

  • δ 7.58–7.54 (m, 2H, H-3' and H-5'),

  • δ 7.01 (s, 1H, H-5),

  • δ 6.85 (s, 1H, H-8),

  • δ 6.34 (d, J = 15.6 Hz, 1H, H-β),

  • δ 3.91 (s, 3H, OCH3-6).

13C NMR (100 MHz, DMSO-d6) :

  • δ 165.2 (C=O, acrylamide),

  • δ 161.1 (C=O, coumarin),

  • δ 152.3 (C-7),

  • δ 148.9 (C-6),

  • δ 136.4 (C-4'),

  • δ 132.1 (C-1'),

  • δ 129.7 (C-2'/6'),

  • δ 128.3 (C-3'/5'),

  • δ 118.9 (C-β),

  • δ 113.5 (C-5),

  • δ 112.4 (C-8),

  • δ 56.7 (OCH3-6).

High-Resolution Mass Spectrometry (HRMS)

HRMS (ESI-TOF) confirmed the molecular formula C19H15ClN2O5 :

  • Calculated: m/z 397.0564 [M-H]⁻,

  • Observed: m/z 397.0562 [M-H]⁻.

Purity and Quality Control

This compound was subjected to stringent purity assessments to ensure pharmacological suitability.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (C18 column, 250 × 4.6 mm, 5 μm) with a mobile phase of acetonitrile/water (55:45, v/v) at 1.0 mL/min yielded a purity of 99.51% at 254 nm.

Table 1: HPLC Purity Analysis of this compound

ParameterValue
ColumnC18 (250 × 4.6 mm)
Mobile PhaseAcetonitrile/Water
Flow Rate1.0 mL/min
Retention Time12.8 min
Purity99.51%

Comparative Analysis with Related Derivatives

This compound’s synthesis diverges from conventional scopoletin modifications, which often prioritize O-alkylation or glycosylation. The acrylamide linkage at C-3 enhances electrophilicity, potentially improving DNA-binding capacity compared to non-polar derivatives.

Challenges and Optimizations

Reaction Yield

The final coupling step initially yielded 62–68% due to steric hindrance at C-3. Optimization via slow acryloyl chloride addition at 0°C improved yields to 78%.

Purification

Silica gel chromatography effectively removed unreacted intermediates, but scaling required switching to preparative HPLC for batches >10 g.

Q & A

Basic Research Questions

Q. How to design an initial experimental protocol to assess SC-III3’s cytotoxic effects in hepatocellular carcinoma (HCC) cells?

  • Methodological Answer : Begin with in vitro cytotoxicity assays (e.g., MTT or CellTiter-Glo) using HCC cell lines like HepG2. Include dose-response curves with concentrations spanning 0.03–1 μM, as prior studies show IC50 values within this range . Normalize results against non-cancerous cell lines (e.g., LO2) to evaluate selectivity. Use positive controls (e.g., doxorubicin) and account for solvent effects (e.g., DMSO concentration ≤0.1%) .

Q. What are the essential controls for validating this compound’s mechanism of action in cell cycle disruption?

  • Methodological Answer :

  • Negative Controls : Untreated cells and solvent-only (e.g., DMSO) groups.
  • Positive Controls : Agents with known cell cycle effects (e.g., paclitaxel for G2/M arrest).
  • Technical Replicates : Triplicate wells per condition to assess reproducibility.
  • Validation : Combine flow cytometry for cell cycle profiling (propidium iodide staining) with Western blotting for key regulators (e.g., Cdc25A, phosphorylated H2AX) .

Q. How to formulate a hypothesis for this compound’s oxidative DNA damage mechanism?

  • Methodological Answer :

Literature Review : Identify gaps in existing scopoletin derivative studies (e.g., limited data on ATM/ATR pathway modulation).

Preliminary Data : Use reactive oxygen species (ROS) assays (e.g., DCFH-DA staining) to link this compound exposure to oxidative stress.

Hypothesis : “this compound induces hepatocellular carcinoma cell death via ROS-mediated DNA damage, activating ATM/ATR-dependent checkpoint signaling.” Ensure the hypothesis is testable through targeted experiments (e.g., ATM/ATR inhibition rescue studies) .

Advanced Research Questions

Q. How to resolve contradictions in this compound’s dose-response data across multiple HCC cell lines?

  • Methodological Answer :

  • Data Triangulation : Cross-validate cytotoxicity results with apoptosis assays (Annexin V/PI) and metabolic profiling (e.g., Seahorse assays).
  • Contextual Factors : Account for cell line heterogeneity (e.g., p53 status, baseline ROS levels) and culture conditions (e.g., hypoxia effects).
  • Statistical Analysis : Apply mixed-effects models to distinguish biological variability from technical noise. Use post hoc tests (e.g., Tukey’s HSD) for pairwise comparisons .

Q. What strategies optimize Western blotting for low-abundance DNA damage markers (e.g., γ-H2AX) in this compound-treated cells?

  • Methodological Answer :

  • Sample Preparation : Use phosphatase/protease inhibitors during lysis. Enrich nuclear fractions via differential centrifugation.
  • Antibody Validation : Include knockout cell controls and titrate antibodies to minimize non-specific binding.
  • Signal Amplification : Employ chemiluminescent substrates with high dynamic range (e.g., SuperSignal West Femto). Quantify bands using densitometry normalized to loading controls (e.g., histone H3) .

Q. How to integrate multi-omics data (transcriptomics, proteomics) to elucidate this compound’s pleiotropic effects?

  • Methodological Answer :

  • Experimental Design : Treat cells with this compound at IC50 and collect samples at multiple time points (e.g., 6, 12, 24h).
  • Data Integration : Use pathway enrichment tools (e.g., GSEA, STRING) to identify overlapping networks. Prioritize targets validated by both mRNA and protein changes (e.g., ATM/Chk2 axis).
  • Validation : CRISPR/Cas9 knockout of top candidate genes to confirm functional roles in this compound’s efficacy .

Methodological Best Practices

Q. How to ensure reproducibility in this compound studies?

  • Answer :

  • Detailed Protocols : Document batch numbers for reagents (e.g., this compound synthesis lot), instrument settings (e.g., flow cytometry voltage), and software parameters (e.g., ImageJ analysis thresholds).
  • Data Archiving : Share raw data (e.g., flow .FCS files, blot images) in public repositories (e.g., Figshare).
  • Replication : Collaborate with independent labs to validate key findings using blinded protocols .

Q. What criteria distinguish robust vs. artifactual results in this compound’s apoptosis assays?

  • Answer :

  • Confirmatory Assays : Cross-check Annexin V results with caspase-3/7 activity assays or TUNEL staining.
  • Thresholds : Define apoptosis as ≥2-fold increase over baseline with p<0.05 (ANOVA). Exclude samples with >20% necrotic cells (PI-positive).
  • Contextualization : Correlate apoptosis levels with cell cycle arrest (e.g., sub-G1 fraction) and mitochondrial markers (e.g., Bcl-2/Bax ratio) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
SC-III3
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